
Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate typically involves the condensation of thiophene derivatives with isocyanates under controlled conditions. One common method involves the reaction of 3-(thiophen-2-yl)prop-2-enoyl chloride with isopropyl isocyanate in the presence of a base such as triethylamine . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyano group to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate involves its interaction with various molecular targets. The isocyano group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in cells .
Comparación Con Compuestos Similares
Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but with different functional groups.
3-(Thiophen-2-yl)propanoic Acid: Another thiophene derivative with applications in medicinal chemistry.
Thiophene-2-boronic Acid Pinacol Ester: Used in organic synthesis and material science.
Uniqueness
Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate is unique due to its combination of an isocyano group and a thiophene ring, which imparts distinct reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
76203-13-9 |
|---|---|
Fórmula molecular |
C11H11NO2S |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
propan-2-yl 2-isocyano-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C11H11NO2S/c1-8(2)14-11(13)10(12-3)7-9-5-4-6-15-9/h4-8H,1-2H3 |
Clave InChI |
GBZSMEBCRUGQAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C(=CC1=CC=CS1)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



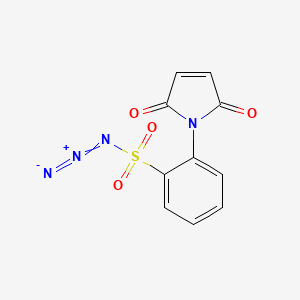
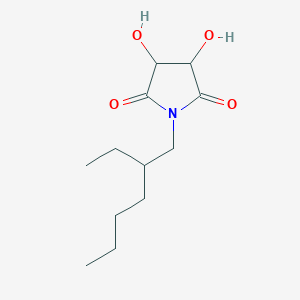
![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)

![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
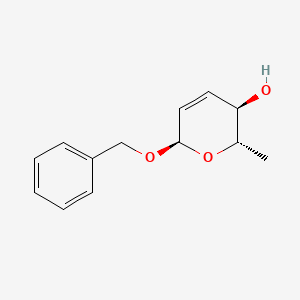

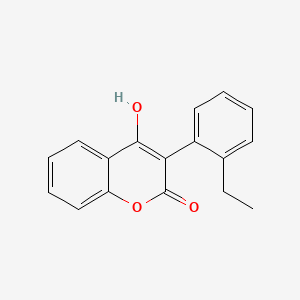
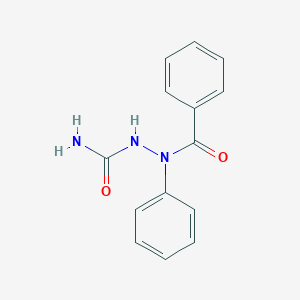

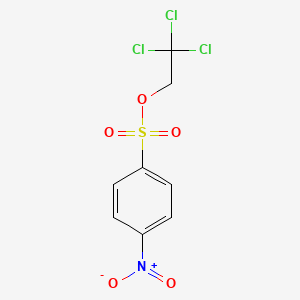

![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
